molecular formula C10H13N3O3 B13582468 2-Nitro-5-(piperazin-1-yl)phenol

2-Nitro-5-(piperazin-1-yl)phenol

Cat. No.: B13582468
M. Wt: 223.23 g/mol
InChI Key: XISMTXAQJGWFHU-UHFFFAOYSA-N
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Description

2-Nitro-5-(piperazin-1-yl)phenol is an organic compound that features a nitro group, a piperazine ring, and a phenol group

Preparation Methods

The synthesis of 2-Nitro-5-(piperazin-1-yl)phenol typically involves the nitration of 5-(piperazin-1-yl)phenol. This can be achieved through the reaction of 5-(piperazin-1-yl)phenol with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the desired position on the phenol ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to obtain the desired product in high purity.

Chemical Reactions Analysis

2-Nitro-5-(piperazin-1-yl)phenol can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions. For example, it can react with alkyl halides to form alkylated derivatives.

    Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and potassium permanganate. The major products formed from these reactions include amino derivatives, alkylated phenols, and quinones .

Scientific Research Applications

2-Nitro-5-(piperazin-1-yl)phenol has several scientific research applications:

Comparison with Similar Compounds

2-Nitro-5-(piperazin-1-yl)phenol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of a nitro group, piperazine ring, and phenol group, which imparts specific chemical reactivity and biological activity.

Properties

Molecular Formula

C10H13N3O3

Molecular Weight

223.23 g/mol

IUPAC Name

2-nitro-5-piperazin-1-ylphenol

InChI

InChI=1S/C10H13N3O3/c14-10-7-8(1-2-9(10)13(15)16)12-5-3-11-4-6-12/h1-2,7,11,14H,3-6H2

InChI Key

XISMTXAQJGWFHU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

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